6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C10H14N6 |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-methyl-4-piperazin-1-yltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H14N6/c1-8-7-16-9(6-12-14-16)10(13-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3 |
InChI Key |
NGCFDFGIJKTMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce the fully reduced triazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine. It has been evaluated against various bacterial and fungal strains, showing significant inhibitory effects. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested for their antibacterial and antifungal activities, revealing that many compounds exhibit promising results comparable to standard antibiotics .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine has been identified as a potential inhibitor of various kinases involved in cancer progression. Its ability to bind to these enzymes suggests it could play a role in the development of targeted therapies for cancer treatment. The compound's interactions at the molecular level are crucial for understanding its therapeutic potential .
Synthesis and Derivatives
The synthesis of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine typically involves cyclization reactions under specific conditions. Various synthetic routes have been explored to optimize yields and purity. Additionally, derivatives of this compound are being developed to enhance its biological activity and selectivity .
Case Study 1: Antimicrobial Screening
In a recent study published in Molecules, researchers synthesized several derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the core structure can significantly enhance activity .
Case Study 2: Antitumor Evaluation
Another investigation assessed the antitumor efficacy of compounds derived from 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine against various human cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Mechanism of Action
The mechanism of action of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on substituents, synthesis efficiency, and biological relevance.
Key Observations:
Core Structure Variations :
- The [1,2,3]triazolo[1,5-a]pyrazine core (target compound) differs from pyridazine-based analogs (e.g., [1,2,4]triazolo[4,3-b]pyridazine) in aromaticity and hydrogen-bonding capacity, influencing receptor affinity .
- Pyrazolo[1,5-a]pyrazines (e.g., 4-chloro-6-pyrazole derivative) exhibit distinct electronic profiles due to fused pyrazole and pyrazine rings .
Substituent Impact :
- Piperazine : Enhances solubility and enables hydrogen bonding in kinase binding pockets (e.g., volitinib’s c-Met inhibition ).
- Methyl Groups : Improve metabolic stability but may reduce polarity (e.g., 6-methyl in target compound vs. 3-methyl in pyridazine analog ).
Synthesis Efficiency :
- One-pot cycloadditions (e.g., for 4-phenyl derivatives) achieve >85% yields, but steric hindrance from substituents like triisopropylsilyl groups lowers reactivity .
- Piperazine introduction often requires multi-step routes, as seen in volitinib’s synthesis (37% yield in final step) .
Research Findings and Implications
- Pharmacological Potential: Triazolopyrazines with piperazine substituents (e.g., volitinib) demonstrate high selectivity for kinases like c-Met, suggesting similar promise for the target compound .
- Synthetic Challenges : Piperazine incorporation may necessitate protecting-group strategies (e.g., tert-butyl carbamate) to avoid side reactions .
- Structural Optimization : Dihydro derivatives (e.g., 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazines) exhibit improved solubility, a critical factor for bioavailability .
Biological Activity
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structure and promising biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyrazine ring and a piperazine moiety. Its molecular formula is with a molecular weight of 218.26 g/mol. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of catalysts.
- Use of continuous flow reactors for industrial-scale production to enhance yield and purity.
The biological activity of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit specific enzymes and receptors, particularly kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition can lead to various pharmacological effects including:
- Antitumor activity : The compound has demonstrated potential as an anticancer agent by inhibiting tumor cell growth.
- Antimicrobial properties : Preliminary studies suggest efficacy against certain bacterial strains.
Case Studies and Research Findings
Recent studies have highlighted the compound’s potential in various therapeutic areas:
-
Anticancer Activity :
- A study evaluated the compound's effect on cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value of approximately against HeLa cells after 72 hours of treatment .
- The percent viable cells decreased significantly at higher concentrations (5 µM: 62.67%, 10 µM: 46.77%, 20 µM: 29.33% after 48 hours) .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the most efficient synthetic routes for 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine?
Methodological Answer:
The compound can be synthesized via Ugi-Huisgen tandem reactions involving β-azidoamides and propargylamine. The Ugi reaction forms a β-azidoamide intermediate, followed by intramolecular Huisgen cycloaddition under thermal conditions to yield the triazolo-pyrazine core. Piperazine introduction is achieved through nucleophilic substitution or condensation with pre-functionalized intermediates. One-pot protocols using ynones and amino azides (e.g., silyl-protected ynones) are also effective, achieving yields >90% via sequential cyclization and deprotection .
Basic: How is this compound characterized structurally, and what analytical methods are recommended?
Methodological Answer:
Characterization involves:
- NMR (¹H/¹³C): To confirm regiochemistry of the triazole and piperazine substituents (e.g., piperazin-1-yl protons appear as a multiplet at δ 2.5–3.5 ppm) .
- IR Spectroscopy: Azide (≈2100 cm⁻¹) and carbonyl (≈1650 cm⁻¹) stretches verify intermediate steps .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns aligning with triazolo-pyrazine scaffolds .
- HPLC: Symmetry C18 columns (5:95 ACN:H₂O + 0.1% H₃PO₄) ensure purity (>95%) .
Basic: What preliminary biological screening strategies are used to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like DPP-4 (dipeptidyl peptidase IV) using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
- Cell-Based Assays: Antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with EC₅₀ calculations .
- Receptor Binding Studies: Radioligand displacement assays (e.g., adenosine A₂a receptor) to assess affinity (Kᵢ) and selectivity .
Advanced: How to design an enantioselective synthesis for chiral derivatives?
Methodological Answer:
Use Cu/Ag-mediated asymmetric catalysis with a chiral N,N,P-ligand (e.g., phosphine-oxazoline hybrids). The protocol involves:
Propargylic Amination: Cu-catalyzed asymmetric addition of propargylamine to ketones.
Hydroazidation: Ag-mediated azide addition to terminal alkynes.
[3+2] Cycloaddition: Thermal Huisgen reaction to form the triazole ring.
This method achieves >90% enantiomeric excess (ee) and accommodates diverse aryl/alkyl substituents .
Advanced: How to resolve contradictory data in biological activity across structural analogs?
Methodological Answer:
- SAR Analysis: Compare analogs with systematic substitutions (e.g., methyl vs. trifluoromethyl groups) using 3D-QSAR models to identify critical steric/electronic features .
- Crystallography: Co-crystallize the compound with target proteins (e.g., c-Met kinase) to validate binding modes and explain potency discrepancies .
- Metabolic Profiling: Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out off-target effects .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics: Use athymic nude mice for IV/PO dosing (5–20 mg/kg) to measure AUC, Cₘₐₓ, t₁/₂, and bioavailability. Plasma samples are analyzed via LC-MS/MS .
- Xenograft Models: Implant human glioma (U87) or NSCLC (H1975) tumors to assess tumor growth inhibition (TGI) and survival rates. Dosing regimens (e.g., 10 mg/kg, q3d) are optimized based on toxicity thresholds .
Advanced: How to optimize substituents for improved target selectivity?
Methodological Answer:
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to screen virtual libraries for interactions with selectivity pockets (e.g., adenosine A₂a vs. A₁ receptors) .
- Alanine Scanning: Mutate key receptor residues (e.g., His250 in DPP-4) to identify critical binding interactions .
- Parallel Synthesis: Generate focused libraries (e.g., piperazine derivatives with aryl/alkyl groups) via Ugi or Suzuki couplings, followed by high-throughput screening .
Advanced: What strategies mitigate low yields in triazolo-pyrazine cyclization steps?
Methodological Answer:
- Solvent Optimization: Use toluene at 110°C for Huisgen cyclization to enhance reaction rates and reduce side products .
- Microwave-Assisted Synthesis: Apply 150 W irradiation (30 min, 120°C) to accelerate cycloaddition and improve yields by 20–30% .
- Catalytic Additives: Introduce Cu(I) (e.g., CuBr·SMe₂) to lower activation energy for azide-alkyne cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
